Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate
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Overview
Description
Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate is a chemical compound with the molecular formula C14H19ClN2O2. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound features a tert-butyl group, a cyclopropyl ring, and a chloropyridine moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(6-chloropyridin-3-YL)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- Tert-butyl (6-chloropyridin-3-yl)carbamate
- Tert-butyl (1-(5-bromopyridin-3-yl)cyclopropyl)carbamate
- Tert-butyl (6-chloropyridin-2-yl)carbamate
Comparison: Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-chloropyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
LVDANPYZPHDNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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